

# computational modeling of 4-Bromo-2,3-dimethylbenzoic acid properties

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## Compound of Interest

Compound Name: 4-Bromo-2,3-dimethylbenzoic acid

Cat. No.: B1524940

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An In-depth Guide to the Computational Modeling of **4-Bromo-2,3-dimethylbenzoic Acid** and Its Analogs for Drug Discovery Professionals

In the landscape of modern drug discovery and materials science, the ability to accurately predict the physicochemical and biological properties of novel chemical entities is paramount. Computational modeling has emerged as an indispensable tool, offering a rapid and cost-effective means to characterize molecules, thereby accelerating the design and development pipeline. This guide provides a comprehensive overview of the computational modeling of **4-Bromo-2,3-dimethylbenzoic acid**, a substituted benzoic acid with potential applications in medicinal chemistry and materials science. We will explore and compare state-of-the-art computational methodologies, validate their predictive power against experimental data for analogous compounds, and provide detailed protocols for their implementation.

## Physicochemical Profile of 4-Bromo-2,3-dimethylbenzoic Acid

**4-Bromo-2,3-dimethylbenzoic acid** (CAS No. 5613-26-3) is a halogenated aromatic carboxylic acid.<sup>[1]</sup> A thorough understanding of its molecular properties is the first step in evaluating its potential. While extensive experimental data for this specific molecule is not readily available in the public domain, we can compile known and computationally predicted properties to build a preliminary profile.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	229.07 g/mol	<a href="#">[1]</a>
Topological Polar Surface Area (TPSA)	37.3 Å <sup>2</sup>	<a href="#">[1]</a>
Predicted LogP	2.76414	<a href="#">[1]</a>
Hydrogen Bond Donors	1	<a href="#">[1]</a>
Hydrogen Bond Acceptors	1	<a href="#">[1]</a>
Rotatable Bonds	1	<a href="#">[1]</a>

These parameters provide initial insights into the molecule's potential for membrane permeability and intermolecular interactions. However, to truly understand its behavior, more sophisticated computational modeling is required, particularly for properties like acidity (pKa) and spectral characteristics, which are crucial for analytical and biological assessment.

## Comparative Analysis with Structurally Related Benzoic Acids

To objectively evaluate the performance of computational models, it is essential to benchmark their predictions against known experimental data. Due to the limited availability of experimental values for **4-Bromo-2,3-dimethylbenzoic acid**, we will use a set of structurally related bromo- and methyl-substituted benzoic acids as a validation set.

Compound	CAS Number	Melting Point (°C)	Experimental pKa
4-Bromobenzoic acid	586-76-5	252-254	3.97
4-Bromo-2-methylbenzoic acid	68837-59-2	180-184	Not available
4-Bromo-3-methylbenzoic acid	7697-28-1	212-216	Not available
3,4-Dimethylbenzoic acid	619-04-5	164-167	4.43

Note: Experimental pKa values for some of the selected compounds are not readily available in the searched literature. 4-Bromobenzoic acid and 3,4-Dimethylbenzoic acid will serve as primary benchmarks for pKa calculations.

## Computational Modeling Methodologies: A Comparative Overview

We will explore two powerful and widely used computational approaches for predicting the properties of small molecules: Density Functional Theory (DFT) and Quantitative Structure-Property Relationship (QSPR) modeling.

### Density Functional Theory (DFT): A First-Principles Approach

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.<sup>[2]</sup> It is particularly well-suited for calculating the optimized geometry, vibrational frequencies (IR and Raman spectra), and electronic properties of molecules like **4-Bromo-2,3-dimethylbenzoic acid**. Several studies have demonstrated the utility of DFT, particularly with the B3LYP functional, for studying substituted benzoic acids.<sup>[2][3][4]</sup> More recent studies suggest that functionals like CAM-B3LYP can provide even higher accuracy for pKa predictions of carboxylic acids.<sup>[5][6]</sup>

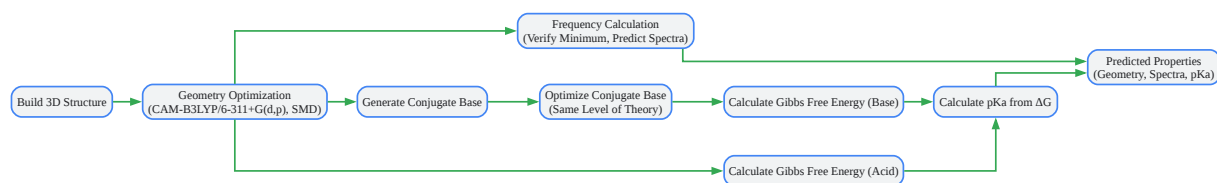
Objective: To calculate the optimized molecular geometry, vibrational frequencies, and aqueous pKa of **4-Bromo-2,3-dimethylbenzoic acid** and the comparative compounds.

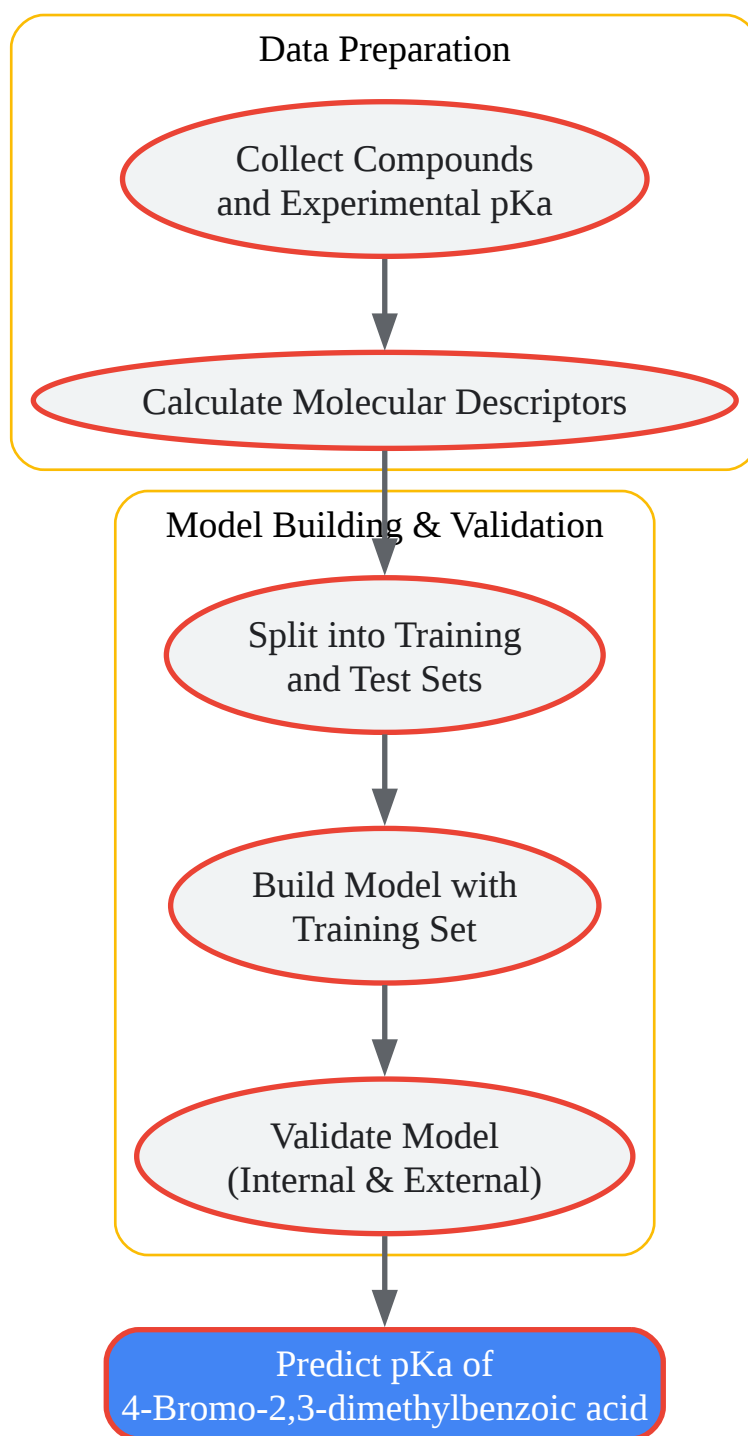
Software: Gaussian 16 or a similar quantum chemistry software package.

Methodology:

- Molecule Building: Construct the 3D structure of **4-Bromo-2,3-dimethylbenzoic acid** using a molecular builder.
- Geometry Optimization:
  - Perform an initial geometry optimization using a computationally less expensive method (e.g., Hartree-Fock with a smaller basis set like 6-31G(d)).
  - Follow this with a more accurate optimization using DFT. A recommended level of theory is the CAM-B3LYP functional with the 6-311+G(d,p) basis set, which has shown excellent performance for pKa prediction of substituted benzoic acids.<sup>[5]</sup> The optimization should be performed in a simulated aqueous environment using a continuum solvation model like the Solvation Model based on Density (SMD).<sup>[5][6]</sup>
- Frequency Calculation:
  - Perform a frequency calculation at the same level of theory (CAM-B3LYP/6-311+G(d,p) with SMD) on the optimized geometry.
  - The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.
  - The output will provide the predicted IR and Raman spectra, which can be compared with experimental data if available.
- pKa Calculation (Direct Method):
  - The pKa can be calculated from the Gibbs free energy of the acid dissociation reaction in the aqueous phase.
  - Optimize the geometry and calculate the Gibbs free energy of both the protonated (acid) and deprotonated (conjugate base) forms of the molecule in the simulated aqueous environment (SMD).

- The change in Gibbs free energy for the deprotonation reaction ( $\Delta G_{\text{dep}}$ ) is then used to calculate the pKa.[\[5\]](#)





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